Cas no 143-67-9 (Vinblastine sulfate)

Vinblastine sulfate is a vinca alkaloid derived from Catharanthus roseus, widely recognized for its antineoplastic properties. It functions as a microtubule disruptor, inhibiting mitosis by binding to tubulin and preventing spindle formation. This mechanism makes it effective in treating various malignancies, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and testicular cancer. The sulfate salt form enhances solubility, ensuring consistent bioavailability for intravenous administration. Vinblastine sulfate is characterized by its high purity and stability, meeting stringent pharmacopeial standards. Its clinical utility is supported by extensive research and well-documented efficacy in combination chemotherapy regimens. Proper handling and storage are essential to maintain its potency and sterility.
Vinblastine sulfate structure
Vinblastine sulfate structure
Product Name:Vinblastine sulfate
CAS No:143-67-9
MF:C46H60N4O13S
MW:909.052612304688
MDL:MFCD00082457
CID:36525
PubChem ID:5388983
Update Time:2025-10-29

Vinblastine sulfate Chemical and Physical Properties

Names and Identifiers

    • Vinblastine sulfate
    • Vinblastine sulfate salt
    • vinblastine sulphate
    • Vinblastin Sulfate
    • vincaleukoblastine sulfate salt
    • Vinblastine (sulfate)
    • Vinblastine sulfate (29060-LE, Vincaleucoblastine sulfate, VLB sulfate, Nincaluicolflastine, Vinblastine hydrogen sulfate, Velban®, Velsar®, Velbe®, Alkaban-AQ®, Exal®)
    • VINBLASTINE SULFATE(P) PrintBack
    • (+)-vinblastine
    • exal
    • Periblastine
    • rozevinsulfate
    • velban
    • velbe
    • Velsar
    • vinbalastine
    • Vinblastine-d3
    • VLB
    • VLB Vincaleukoblastine sulfate salt
    • 29060le
    • nsc49842
    • s4505
    • Methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycar
    • Methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
    • DTXSID601017133
    • Opera_ID_960
    • 29060 LE
    • Vinblastine sulfate salt, powder, >=96% (HPLC)
    • HY-13780
    • Vinblastine sulfate [USAN:USP:JAN]
    • Rozevin sulfate
    • SCHEMBL3549
    • VINBLASTINE SULFATE [USAN]
    • MLS002207069
    • NS00076398
    • Vincaleukoblastine, sulfate
    • Tox21_112735
    • Vinblastine sulfate, European Pharmacopoeia (EP) Reference Standard
    • VINBLASTINI SULFAS [WHO-IP LATIN]
    • vinblastinesulfate
    • AC-821
    • DSSTox_GSID_47853
    • Vinblastine sulfate, United States Pharmacopeia (USP) Reference Standard
    • HMS3403N09
    • NCGC00263548-01
    • DSSTox_CID_27831
    • Vinblastini sulfas
    • VINBLASTINE SULFATE (MART.)
    • methyl (1R,9R,10S,11R,12R,19R)-11-(acetyloxy)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-(methoxycarbonyl)-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2,4,6,13-tetraene-10-carboxylate; sulfuric acid
    • VINBLASTINE SULFATE [MART.]
    • VINBLASTINE SULFATE (IARC)
    • CHEMBL378544
    • Tox21_111498
    • VINBLASTINE SULFATE [IARC]
    • MLS000863275
    • methyl (1R,9R,10S,11R,12R,19R)-11-(acetyloxy)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-(methoxycarbonyl)-1,11-diazatetracyclo[13.3.1.0?,??.0?,??]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0?,?.0?,?.0??,??]nonadeca-2(7),3,5,13-tetraene-10-carboxylate; sulfuric acid
    • 29060-LE
    • Z3014322079
    • SR-01000000155
    • MLS002153253
    • VINBLASTINE SULFATE [JAN]
    • VINBLASTINE SULFATE [ORANGE BOOK]
    • VINBLASTINE SULFATE [USP-RS]
    • EN300-1268144
    • Uniblastin
    • VLB monosulfate
    • MLS000069550
    • HMS2235E07
    • Q27077057
    • N00W22YO2B
    • NCGC00181127-01
    • VINBLASTINE SULFATE (EP MONOGRAPH)
    • CS-1365
    • Vincaleukoblastine, sulfate (1:1) (salt)
    • DSSTox_RID_82594
    • CCRIS 2584
    • Vincaleukoblastine sulfate
    • KDQAABAKXDWYSZ-PNYVAJAMSA-N
    • VINBLASTINE SULFATE [VANDF]
    • methyl (3aR,3a1R,4R,5S,5aR,10bR)-4-acetoxy-3a-ethyl-9-((5S,7R,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl)-5-hydroxy-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate sulfate
    • NSC-49842
    • Tox21_111498_1
    • CAS-18556-44-0
    • NCGC00344583-01
    • AI3-52943
    • SMR000058844
    • VINBLASTINE SULFATE (USP-RS)
    • EINECS 205-606-0
    • VINBLASTINE SULFATE [USP MONOGRAPH]
    • Sulfate, Vinblastine
    • AKOS015960580
    • Alkaban-aq
    • UNII-N00W22YO2B
    • VINBLASTINE SULFATE [WHO-DD]
    • NCGC00095285-01
    • DTXCID7027831
    • VINBLASTINE SULFATE [WHO-IP]
    • vincaleukoblastine,sulfate(1:1)
    • VINBLASTINE SULFATE [EP MONOGRAPH]
    • NSC 49842
    • Tox21_112735_1
    • Methyl (3aR,4R,5S,5aR,10bR,13aR)-4-acetoxy-3a-ethyl-9-((5S,7R,9S)-5-ethyl-5-hydroxy-9-methoxycarbonyl-1,4,5,6,7,8,9,10-octahydro-3,7-methano-3-azacycloundecino(5,4-b)indol-9-yl)-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino(8,1-cd)carbazole-5-carboxylate monosulfate
    • VINBLASTINE SULFATE (USP MONOGRAPH)
    • SR-01000000155-7
    • Belvan, VLB
    • VINBLASTINE SULFATE [MI]
    • Vincaleucoblastine sulfate
    • 143-67-9
    • Vinblastine sulfate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(5S,7R,9S)5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate sulfate
    • methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
    • MDL: MFCD00082457
    • Inchi: 1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1
    • InChI Key: KDQAABAKXDWYSZ-PNYVAJAMSA-N
    • SMILES: S(=O)(=O)(O)O.O(C(C)=O)[C@H]1[C@](C(=O)OC)([C@H]2[C@@]3(C4C=C([C@]5(C(=O)OC)C6=C(C7C=CC=CC=7N6)CCN6C[C@](CC)(C[C@H](C6)C5)O)C(=CC=4N2C)OC)CCN2CC=C[C@]1(CC)[C@H]23)O

Computed Properties

  • Exact Mass: 908.38800
  • Monoisotopic Mass: 908.388
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 64
  • Rotatable Bond Count: 10
  • Complexity: 1780
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 237
  • Molecular Weight: 909.1

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3700
  • Melting Point: 267 ºC
  • Solubility: H2O: 10 mg/mL
  • Water Partition Coefficient: >=1 g/100 mL at 24.5 ºC
  • PSA: 237.08000
  • LogP: 4.35970
  • Solubility: greater than or equal to 10 mg/mL at 76.1° F (NTP, 1992)
  • Merck: 13,10044
  • Specific Rotation: -21.7 º (c=2, CH3OH 21 ºC)

Vinblastine sulfate Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302,H315,H318,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:1544
  • WGK Germany:1
  • Hazard Category Code: R22;R36/37/38;R41;R61
  • Safety Instruction: S26; S36/39; S53; S45; S37/39; S36/37/39
  • FLUKA BRAND F CODES:8-10
  • RTECS:YY8400000
  • Hazardous Material Identification: Xn
  • Safety Term:6.1(a)
  • Packing Group:II
  • Risk Phrases:R22; R36/37/38; R41; R61
  • Packing Group:II
  • Hazard Level:6.1(a)
  • HazardClass:6.1(a)
  • PackingGroup:II
  • Toxicity:LD50 i.v. in mice: 9.5 mg/kg (Lu, Meistrich)
  • Storage Condition:4°C, protect from light

Vinblastine sulfate Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2942000000

Vinblastine sulfate Pricemore >>

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Vinblastine sulfate Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Vinblastine sulfate

Introduction to Vinblastine Sulfate (CAS No: 143-67-9)

Vinblastine sulfate is a well-known chemotherapeutic agent that has been widely studied and utilized in the treatment of various cancers. With the CAS number 143-67-9, this compound is recognized for its significant role in oncology, particularly in the management of lymphomas and testicular cancers. The sulfate salt form of vinblastine enhances its solubility, making it more suitable for intravenous administration, which is a critical factor in its clinical application.

The chemical structure of vinblastine sulfate consists of an indole alkaloid derived from the periwinkle plant, *Catharanthus roseus*. This natural product has been the subject of extensive research due to its potent cytotoxic effects, which are primarily attributed to its ability to inhibit microtubule formation. Microtubules are essential components of the cell's cytoskeleton, and their disruption leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Recent advancements in the field of targeted therapy have led to a deeper understanding of how vinblastine sulfate interacts with cellular machinery. Studies have shown that vinblastine binds to tubulin, a key protein in microtubule assembly, thereby preventing the formation of functional microtubules. This mechanism is particularly relevant in the context of cancer treatment, where inhibiting cell division is a primary goal. The compound's selectivity for cancer cells over normal cells remains an area of active investigation.

In clinical settings, vinblastine sulfate is often used in combination with other chemotherapeutic agents to improve treatment efficacy. For instance, its use alongside platinum-based drugs has shown promise in certain types of ovarian and lung cancers. The synergistic effects observed in these combinations highlight the importance of understanding drug interactions at a molecular level. This approach not only enhances therapeutic outcomes but also helps in minimizing side effects associated with single-agent therapy.

The pharmacokinetics of vinblastine sulfate have been extensively studied to optimize dosing regimens and minimize toxicity. The compound exhibits linear pharmacokinetics at therapeutic doses, but dose-dependent neurotoxicity remains a significant concern. Recent research has focused on developing strategies to mitigate this side effect, such as dose-dense scheduling or combination with neuroprotective agents. These efforts are crucial for improving patient quality of life during treatment.

From a chemical biology perspective, the synthesis and modification of vinblastine sulfate have provided valuable insights into the development of novel anticancer agents. Researchers have explored semi-synthetic derivatives and total synthesis routes to improve yield, purity, and pharmacological properties. For example, modifications aimed at enhancing solubility while maintaining potency have led to more effective formulations suitable for clinical use.

The role of vinblastine sulfate in precision medicine has also gained traction with advancements in genomics and proteomics. By identifying specific genetic markers associated with drug sensitivity or resistance, clinicians can tailor treatment plans to individual patients. This personalized approach aligns with broader trends in oncology toward more targeted and effective therapies.

Ethical considerations surrounding the use of vinblastine sulfate are also important in modern healthcare practices. Ensuring equitable access to life-saving treatments while addressing resource constraints remains a challenge. Collaborative efforts between academic institutions, pharmaceutical companies, and healthcare organizations are essential to bridge these gaps and ensure that patients worldwide can benefit from advances in cancer therapy.

Future directions in vinblastine sulfate research include exploring its potential in treating resistant cancers and combining it with immunotherapy modalities. Preclinical studies suggest that vinblastine may enhance the efficacy of immune checkpoint inhibitors by disrupting tumor microenvironment dynamics. Such interdisciplinary approaches hold promise for overcoming treatment resistance and improving long-term outcomes for cancer patients.

In summary, vinblastine sulfate (CAS No: 143-67-9) represents a cornerstone in modern chemotherapy due to its potent antitumor activity and well-characterized mechanism of action. Ongoing research continues to refine our understanding of this compound's pharmacology and expand its therapeutic applications. As we move forward, integrating innovative strategies into clinical practice will be essential for maximizing the benefits of vinblastine sulfate and other anticancer agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:143-67-9)Vinblastine sulfate
A846367
Purity:99%/99%
Quantity:100mg/50mg
Price ($):435.0/273.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:143-67-9)Vinblastine sulfate
sfd16823
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email